1-Boc-3-hydroxy-3-(aminomethyl)azetidine
Overview
Description
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is a chemical compound with the molecular formula C9H18N2O3. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle, and it is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine can be synthesized through several synthetic routes. One common method involves the cyclization of 3-aminomethyl-1,3-propanediol with di-tert-butyl dicarbonate (Boc2O) under acidic conditions. The reaction typically requires a strong acid catalyst, such as trifluoroacetic acid (TFA), and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The compound is usually purified through recrystallization or chromatographic techniques to achieve high purity levels suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-hydroxy-3-(aminomethyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often use nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted azetidines or other nitrogen-containing heterocycles.
Scientific Research Applications
1-Boc-3-hydroxy-3-(aminomethyl)azetidine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be employed in the study of biological systems, particularly in the development of enzyme inhibitors or receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
1-Boc-3-hydroxy-3-(aminomethyl)azetidine is similar to other azetidine derivatives, such as 1-Boc-3-(aminomethyl)piperidine and 1-Boc-3-(aminomethyl)aziridine. it is unique in its hydroxyl group and Boc-protected amine, which provide distinct chemical properties and reactivity. These differences make it suitable for specific applications where other azetidine derivatives may not be as effective.
Comparison with Similar Compounds
1-Boc-3-(aminomethyl)piperidine
1-Boc-3-(aminomethyl)aziridine
1-Boc-3-(aminomethyl)pyrrolidine
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEHYSKQUSAZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725583 | |
Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008526-71-3 | |
Record name | 1,1-Dimethylethyl 3-(aminomethyl)-3-hydroxy-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1008526-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3-hydroxy-3-(aminomethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.